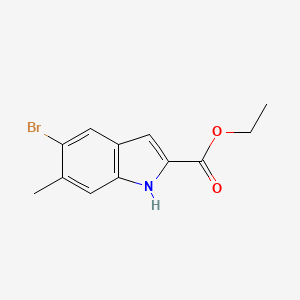

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate

Beschreibung

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is a brominated indole derivative with a methyl group at position 6 and an ethyl ester moiety at position 2. This compound belongs to the indole carboxylate family, which is widely studied for its role in pharmaceutical and materials chemistry. Indole derivatives are known for their biological activities, including kinase inhibition, antimicrobial properties, and applications in organic light-emitting diodes (OLEDs) . The bromine atom at position 5 and methyl group at position 6 enhance its steric and electronic properties, making it a valuable intermediate in drug discovery and organic synthesis.

Eigenschaften

Molekularformel |

C12H12BrNO2 |

|---|---|

Molekulargewicht |

282.13 g/mol |

IUPAC-Name |

ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3 |

InChI-Schlüssel |

CQLWCAGYCLWOHR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate

General Synthetic Strategy

The synthesis of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate typically starts from appropriately substituted aniline or phenylhydrazine derivatives, proceeding through indole ring formation, selective halogenation, methyl substitution, and esterification at the 2-position. Key steps involve:

- Formation of the indole nucleus via condensation or cyclization reactions.

- Selective bromination at the 5-position.

- Introduction of the methyl group at the 6-position.

- Esterification of the carboxylic acid at position 2 to yield the ethyl ester.

Specific Synthetic Routes

Microwave-Assisted Synthesis Using Ionic Liquids

A notable modern approach involves the condensation of 2-bromo-6-methyl-substituted aryl aldehydes or ketones with ethyl isocyanoacetate under microwave irradiation in the presence of an ionic liquid catalyst such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH). This method offers high yields, mild conditions, and short reaction times (about 10 minutes at 50 °C under 100 W microwave power).

- Catalyst: Copper(I) iodide (0.24 mmol)

- Solvent: [bmim]OH (2 mL), optionally with DMSO (1 mL)

- Atmosphere: Argon

- Substrates: 2-bromo-6-methylbenzaldehyde or ketone (1 mmol), ethyl isocyanoacetate (1.1 mmol)

- Microwave irradiation: 50 °C, 10 minutes

- High isolated yield (up to 88% for related substrates)

- Rapid reaction time

- Environmentally friendly due to ionic liquid use

- Scalable to over 10 g quantities

Representative reaction scheme:

$$

\text{2-bromo-6-methylbenzaldehyde} + \text{ethyl isocyanoacetate} \xrightarrow[\text{CuI}]{[\text{bmim}]OH, MW} \text{Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate}

$$

This method was demonstrated in the literature for similar indole-2-carboxylate esters and is adaptable for the target compound.

Esterification of 6-Bromo-5-methylindole-2-carboxylic Acid

Another established route involves starting from 6-bromoindole-2-carboxylic acid derivatives, which are esterified to their ethyl esters using acid-catalyzed esterification.

- Starting material: 6-bromo-5-methylindole-2-carboxylic acid

- Reagents: Ethanol and concentrated sulfuric acid as catalyst

- Conditions: Reflux under acidic conditions for several hours

The esterification proceeds smoothly, producing Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate as the ethyl ester derivative.

Hydrazone Formation Followed by Cyclization (Patent Method)

A patented method describes the synthesis of 4-bromo-7-methylindole-2-carboxylic acid (a positional isomer related to 5-bromo-6-methyl derivative) starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.

- Formation of ethyl pyruvate-5-bromo-2-methylphenylhydrazone by reaction in ethanol at 30–50 °C for 0.5–1 hour, followed by reflux.

- Cyclization to indole ring system under controlled conditions.

This method highlights the use of hydrazone intermediates and controlled reaction parameters to achieve regioselective indole derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The microwave-assisted method using ionic liquids is particularly noteworthy for its efficiency and environmental benefits, reducing reaction times drastically compared to traditional methods.

- Esterification under acidic conditions remains a reliable and straightforward approach for converting carboxylic acids to ethyl esters, critical for obtaining Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate in pure form.

- The Buchwald–Hartwig reaction provides a powerful tool for late-stage functionalization, enabling the introduction of various substituents at the 6-position, which is essential for medicinal chemistry optimization.

- The patented hydrazone route offers an alternative starting from phenylhydrazine derivatives, useful for regioselective synthesis of bromo- and methyl-substituted indole carboxylates.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of indolines.

Hydrolysis: Formation of 5-bromo-6-methyl-1H-indole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with various biological targets. The indole ring system can bind to multiple receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The compound is compared with other indole carboxylates sharing bromine or methyl substituents but differing in substitution positions or functional groups. Key analogs include:

Key Observations :

Comparison with Analog Syntheses :

- Ethyl 5-bromo-1H-indole-2-carboxylate : Synthesized similarly but omits the methylation step at position 6 .

- Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate : Requires N-methylation using methyl iodide, which introduces regioselectivity challenges .

- Hydroxy-Substituted Analogs : Additional steps like hydroxylation or protection/deprotection sequences are needed, as seen in the synthesis of Ethyl 6-bromo-5-hydroxy-1-methylindole-3-carboxylate .

Physicochemical Properties

| Property | Target Compound | Ethyl 5-bromo-1H-indole-2-carboxylate | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 283.14 | 268.11 | 282.13 |

| LogP | ~3.1 (estimated) | ~2.8 | ~3.1 |

| Solubility | Low in water, high in DMSO | Similar | Similar |

Key Findings :

Commercial and Patent Landscape

- Commercial Availability : The target compound is less commonly available compared to analogs like Ethyl 5-bromo-1H-indole-2-carboxylate, which is listed in chemical catalogs with prices ranging from JPY 7,000–23,000/g .

Biologische Aktivität

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is , with a molecular weight of 268.11 g/mol. The presence of a bromine atom and a carboxylate group in its structure contributes to its biological activity.

Antibacterial Activity

Research indicates that indole derivatives exhibit significant antibacterial properties. Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate has been evaluated against various pathogenic bacteria.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacteria Tested |

|---|---|---|

| Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate | TBD | Escherichia coli, Pseudomonas aeruginosa |

| Indole Derivative A | 0.35 - 1.25 μg/mL | Klebsiella pneumoniae, Salmonella Typhi |

| Indole Derivative B | TBD | Staphylococcus aureus |

Studies have shown that compounds with an indole moiety can outperform standard antibiotics in inhibiting Gram-negative bacteria, suggesting that Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate may also possess similar properties .

Antiviral Activity

Indole derivatives are being explored as potential inhibitors of viral enzymes, particularly in the context of HIV treatment. Recent studies have highlighted the effectiveness of indole-based compounds in inhibiting HIV integrase, an essential enzyme for viral replication.

Case Study: Integrase Inhibition

A related compound demonstrated an IC50 value of 0.13 μM against HIV integrase, suggesting that structural modifications in indoles can enhance their antiviral efficacy . The mechanism involves chelation with magnesium ions at the active site of the integrase, which is critical for its function.

Anticancer Activity

The anticancer potential of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate has also been investigated. Compounds in this class have shown promise in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate | A549 (lung cancer) | TBD |

| Indole Derivative C | HeLa (cervical cancer) | 3.11 |

| Indole Derivative D | MCF7 (breast cancer) | TBD |

Indoles have been linked to mechanisms such as apoptosis induction and cell cycle arrest, contributing to their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.